![molecular formula C24H18FN3O2S2 B2586699 4-fluoro-N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide CAS No. 477868-79-4](/img/structure/B2586699.png)
4-fluoro-N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide
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Description
The compound “4-fluoro-N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide” is a complex organic molecule. It has a molecular formula of C24H18FN3O2S2 and a molecular weight of 463.5470232 .
Molecular Structure Analysis
The compound contains several functional groups and heterocyclic rings, including a thiazole ring and a quinazolinone ring. These rings are part of a larger system that includes a benzenecarboxamide group . The presence of these groups can significantly influence the compound’s reactivity and properties.
Scientific Research Applications
- Thiazoles have shown anti-inflammatory activity in previous studies . Investigating whether this compound can modulate inflammatory pathways could be valuable for drug development.
- Some thiazole derivatives exhibit analgesic effects . Researchers could assess whether this compound has pain-relieving properties and explore its mechanism of action.
- Thiazole derivatives have demonstrated antitumor and cytotoxic activity . Investigating this compound’s impact on cancer cells and its potential as an anticancer agent would be worthwhile.
- Thiazoles have been investigated as potential antiviral agents . Researchers could assess whether this compound inhibits viral replication or entry.
Anti-Inflammatory Potential
Analgesic Properties
Antitumor and Cytotoxic Effects
Antiviral Activity
properties
IUPAC Name |
4-fluoro-N-[2-[(5-oxo-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methylsulfanyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O2S2/c25-16-11-9-15(10-12-16)22(29)26-20-7-3-4-8-21(20)31-13-17-14-32-24-27-19-6-2-1-5-18(19)23(30)28(17)24/h1-12,17H,13-14H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIVXOOZWTVHEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C3=CC=CC=C3N=C2S1)CSC4=CC=CC=C4NC(=O)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide |
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